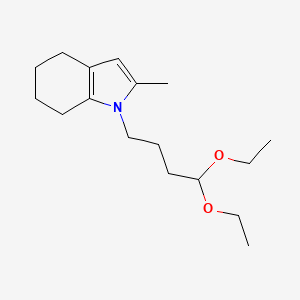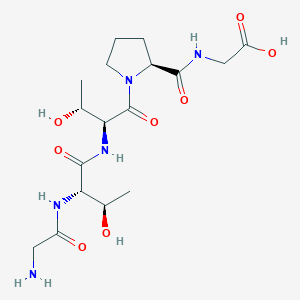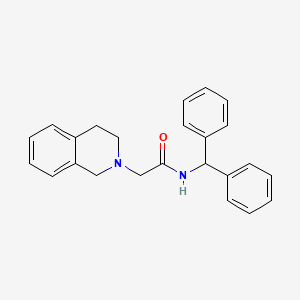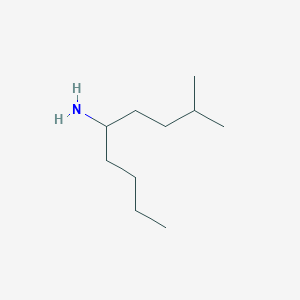boranyl CAS No. 718642-02-5](/img/structure/B14215959.png)
[(4-Cyanophenyl)ethynyl](hydroxy)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyanophenyl)ethynylboranyl is a compound that features a boron atom bonded to a hydroxy group and an ethynyl group substituted with a 4-cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)ethynylboranyl typically involves the use of boronic acids or boronate esters as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-cyanophenylboronic acid with an ethynyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (4-Cyanophenyl)ethynylboranyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyanophenyl)ethynylboranyl can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted ethynyl derivatives.
Applications De Recherche Scientifique
(4-Cyanophenyl)ethynylboranyl has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of (4-Cyanophenyl)ethynylboranyl involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom can form stable complexes with other molecules, while the ethynyl and cyanophenyl groups can undergo further chemical transformations. These properties make it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenylboronic acid: Similar structure but lacks the ethynyl and hydroxy groups.
Phenylboronic acid: Lacks the cyanophenyl and ethynyl groups.
Ethynylboronic acid: Lacks the cyanophenyl group.
Uniqueness
(4-Cyanophenyl)ethynylboranyl is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
718642-02-5 |
|---|---|
Formule moléculaire |
C9H5BNO |
Poids moléculaire |
153.96 g/mol |
InChI |
InChI=1S/C9H5BNO/c11-7-9-3-1-8(2-4-9)5-6-10-12/h1-4,12H |
Clé InChI |
XHMYOYQVQQOZOX-UHFFFAOYSA-N |
SMILES canonique |
[B](C#CC1=CC=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)

![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)

![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)
![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)




![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
